molecular formula C12H17F2NO B1460062 [4-(Difluoromethoxy)benzyl]isobutylamine CAS No. 1019606-11-1

[4-(Difluoromethoxy)benzyl]isobutylamine

Cat. No.: B1460062
CAS No.: 1019606-11-1
M. Wt: 229.27 g/mol
InChI Key: YWYOFQWFPHCRLC-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)benzyl]isobutylamine is an organic compound with the molecular formula C12H17F2NO It is characterized by the presence of a difluoromethoxy group attached to a benzyl ring, which is further connected to an isobutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethoxy)benzyl]isobutylamine typically involves the reaction of 4-(difluoromethoxy)benzyl chloride with isobutylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

    Step 1: Preparation of 4-(difluoromethoxy)benzyl chloride by reacting 4-hydroxybenzyl chloride with difluoromethylating agents such as chlorodifluoromethane in the presence of a base like potassium carbonate.

    Step 2: Reaction of 4-(difluoromethoxy)benzyl chloride with isobutylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethoxy)benzyl]isobutylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of difluoromethoxybenzyl alcohols or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Difluoromethoxy)benzyl]isobutylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to modify proteins or nucleic acids, thereby altering their function and enabling the study of biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can impart desirable characteristics, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of [4-(Difluoromethoxy)benzyl]isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the binding affinity of the compound to its target, thereby modulating its activity. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Difluoromethoxy)benzyl]methylamine
  • [4-(Difluoromethoxy)benzyl]ethylamine
  • [4-(Difluoromethoxy)benzyl]propylamine

Uniqueness

Compared to similar compounds, [4-(Difluoromethoxy)benzyl]isobutylamine exhibits unique properties due to the presence of the isobutylamine group. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-9(2)7-15-8-10-3-5-11(6-4-10)16-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYOFQWFPHCRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202609
Record name 4-(Difluoromethoxy)-N-(2-methylpropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019606-11-1
Record name 4-(Difluoromethoxy)-N-(2-methylpropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019606-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-N-(2-methylpropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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